1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Select this 1-phenyl-substituted tetrahydro-β-carboline HCl for reproducible SAR studies. The C1-phenyl group confers a unique planar, lipophilic (LogP≈3.14) scaffold—unsubstituted or 6-methoxy analogs show markedly different MAO-A profiles (IC50 5 μM vs. 35.1 μM). Essential for antileishmanial lead optimization (derivative amastigote IC50 as low as 0.67 μM) and antioxidant LDL oxidation models. Also serves as a starting point for S. aureus sortase A inhibitor development. ≥98% purity, ideal reference control for C1-substituent SAR benchmarking.

Molecular Formula C17H17ClN2
Molecular Weight 284.8 g/mol
CAS No. 3574-01-4
Cat. No. B1295953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
CAS3574-01-4
Molecular FormulaC17H17ClN2
Molecular Weight284.8 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4.Cl
InChIInChI=1S/C17H16N2.ClH/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17;/h1-9,16,18-19H,10-11H2;1H
InChIKeyBPZCTJZLNJOUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline Hydrochloride: Procurement and Structural Overview


1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS 3574-01-4) is a synthetic hydrochloride salt of a 1-aryl-substituted tetrahydro-β-carboline (THβC) alkaloid. The compound features a tricyclic β-carboline core with a phenyl group at the C1 position, forming a planar, conformationally constrained scaffold with a molecular weight of 284.78 g/mol and a melting point of 254–258°C [1]. As a member of the β-carboline alkaloid family, this compound serves as a key intermediate for the synthesis of bioactive derivatives and is widely utilized in medicinal chemistry research focused on monoamine oxidase (MAO) inhibition, antioxidant mechanisms, and anti-parasitic lead optimization [2].

Why Generic β-Carboline Substitution Fails: Differentiation of 1-Phenyl-THβC Hydrochloride


Generic substitution of tetrahydro-β-carboline (THβC) analogs is precluded by the profound impact of C1-substitution on both biological activity and physicochemical properties. The 1-phenyl group in this hydrochloride salt confers a unique planar, lipophilic (LogP ≈ 3.14) conformation that directly influences target engagement and metabolic stability. In contrast, unsubstituted THβC (IC50 = 5 μM) and 6-methoxy-THβC (IC50 = 1 μM) exhibit significantly different MAO-A inhibitory profiles [1]. Furthermore, the 1-phenyl substitution enhances antioxidant potency in LDL oxidation models relative to pinoline [2], and is essential for the potent anti-leishmanial activity observed in derivative series [3]. These quantitative structure-activity relationships demonstrate that even minor modifications to the C1 position or core saturation state yield non-interchangeable compounds, necessitating precise compound selection for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-Phenyl-THβC Hydrochloride


MAO-A Inhibitory Potency: 1-Phenyl-THβC Exhibits Reduced Potency Relative to Endogenous β-Carbolines

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride demonstrates measurable but lower MAO-A inhibitory potency compared to endogenous β-carbolines. In an in vitro assay using bovine brain mitochondria and serotonin as substrate, the compound exhibited an IC50 of 35.1 μM (35,100 nM) after 30 minutes of preincubation [1]. In contrast, the endogenous β-carboline harmane (1-methyl-β-carboline) displays an IC50 of 0.5 μM (500 nM) against human MAO-A, while unsubstituted tetrahydro-β-carboline shows an IC50 of 5 μM (5,000 nM) [2]. This 70-fold difference in potency relative to harmane and 7-fold difference relative to THβC provides a clear quantitative benchmark for selecting this compound in experiments requiring attenuated MAO-A modulation or for evaluating structure-activity relationships at the C1 position.

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Antioxidant Activity: 1-Phenyl Substitution Enhances LDL Oxidation Protection

The introduction of a phenyl group at the C1 position of the tetrahydro-β-carboline scaffold significantly enhances antioxidant activity in the LDL copper-induced peroxidation model. A comparative study of 1-aryl-THβC analogues found that compounds bearing a 1-phenyl substituent exhibited improved inhibition of LDL oxidation compared to pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline), a known endogenous antioxidant [1]. While precise IC50 values are not reported, the study concludes that "the introduction of a phenyl group in position 1 of the β-carboline skeleton resulted in more active compounds" [1]. Furthermore, the presence of a 6-methoxy group further augments activity, whereas substitution of the 1-phenyl with a methoxy group does not significantly alter potency. This structure-activity relationship underscores the critical role of the 1-phenyl group in conferring antioxidant properties, directly informing compound selection for studies of oxidative stress mechanisms.

Antioxidant Lipid Peroxidation Medicinal Chemistry

Anti-Leishmanial Activity: THβC Derivatives with 1-Phenyl Core Exhibit Potent and Selective Amastigote Inhibition

A series of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives demonstrated potent and selective anti-leishmanial activity against Leishmania infantum. The most active derivative (compound 7l) displayed an IC50 of 0.67 ± 0.05 μM against the clinically relevant amastigote form, with a remarkable selectivity index >298.5, comparable to the standard drug amphotericin B [1]. Across the series, amastigote IC50 values ranged from 0.67 ± 0.05 to 4.16 ± 0.008 μM, while promastigote IC50 values ranged from 1.99 ± 1.40 to 20.69 ± 0.95 μM [1]. This activity profile is contingent upon the 1-phenyl-THβC core structure; substitution at the C2 and C6 positions further modulates potency and selectivity. In a separate study, 2-(pyrimidin-2-yl)-1-phenyl-THβC derivative 8 exhibited an IC50 of 1.93 μg/mL against L. donovani amastigotes, outperforming reference drugs sodium stibogluconate and pentamidine [2].

Leishmaniasis Anti-parasitic Lead Optimization

Sortase A Inhibition: 1-Phenyl-THβC Identified as Inhibitor in Bacterial Enzyme Screen

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline was identified as an inhibitor of sortase A (SrtA), a bacterial transpeptidase critical for Gram-positive pathogen virulence, in a screening study of indole-containing natural product analogs [1]. The compound was tested against SrtA from Staphylococcus aureus alongside a panel of structurally related tetrahydro-β-carboline derivatives, including 1-(3-methoxyphenyl)-, 1-(4-methoxyphenyl)-, and 1-(naphthalen-2-yl)-THβC [1]. While quantitative IC50 values are not provided in the available literature summary, the inclusion of 1-phenyl-THβC in this inhibitor panel establishes its activity profile and distinguishes it from non-inhibitory analogs. This finding provides a rationale for utilizing this compound as a starting point for developing novel anti-virulence agents targeting sortase A.

Antimicrobial Enzyme Inhibition Sortase A

Optimal Application Scenarios for 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline Hydrochloride


Medicinal Chemistry: Scaffold for Anti-Leishmanial Lead Optimization

Employ 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride as a privileged scaffold for synthesizing derivatives targeting Leishmania spp. The 1-phenyl core enables potent amastigote inhibition (IC50 as low as 0.67 μM) and high selectivity indices (>298.5) when appropriately substituted at C2 and C6 positions [1]. Use the parent compound for structure-activity relationship (SAR) studies to optimize anti-parasitic efficacy and reduce cytotoxicity.

Neurochemistry: Attenuated MAO-A Inhibition Control or SAR Studies

Due to its moderate MAO-A inhibitory potency (IC50 = 35.1 μM), this compound serves as an ideal reference control in assays requiring low MAO-A inhibition [2]. It can also be utilized to investigate the structural basis of MAO-A selectivity, as the 1-phenyl substitution reduces potency 70-fold relative to harmane, providing a benchmark for evaluating C1-substituent effects on enzyme binding [2].

Oxidative Stress Research: Lipid Peroxidation Inhibition Studies

Leverage the 1-phenyl group's established contribution to enhanced antioxidant activity in LDL oxidation models [3]. Use this compound to probe structure-activity relationships in the prevention of lipid peroxidation, particularly when combined with 6-methoxy or 6-ethyl modifications, which further amplify antioxidant potency [3].

Antimicrobial Lead Discovery: Sortase A Inhibitor Development

As an identified inhibitor of S. aureus sortase A [4], this compound provides a starting point for developing anti-virulence agents. Utilize it in enzymatic screens to validate sortase A as a target and to guide medicinal chemistry efforts aimed at improving potency and selectivity against Gram-positive pathogens.

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